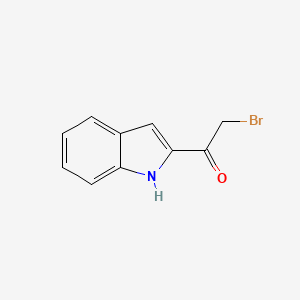

2-bromo-1-(1H-indol-2-yl)ethanone

CAS No.: 3470-72-2

Cat. No.: VC14435372

Molecular Formula: C10H8BrNO

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3470-72-2 |

|---|---|

| Molecular Formula | C10H8BrNO |

| Molecular Weight | 238.08 g/mol |

| IUPAC Name | 2-bromo-1-(1H-indol-2-yl)ethanone |

| Standard InChI | InChI=1S/C10H8BrNO/c11-6-10(13)9-5-7-3-1-2-4-8(7)12-9/h1-5,12H,6H2 |

| Standard InChI Key | AFBWFQXGVILQRR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)C(=O)CBr |

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

2-Bromo-1-(1H-indol-2-yl)ethanone (CAS 3470-72-2) belongs to the class of halogenated indole derivatives. Its molecular formula is , with a bromine atom attached to the ethanone group at the 2-position of the indole ring . The indole moiety contributes aromaticity and π-π stacking potential, while the bromine atom enhances electrophilic reactivity.

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 238.08 g/mol | |

| Density | 1.624 g/cm³ | |

| Boiling Point | 380.4°C at 760 mmHg | |

| Flash Point | 183.9°C | |

| Melting Point | Not reported | |

| LogP (Partition Coefficient) | 2.75 |

The compound’s high boiling point and density reflect its polarizable bromine and ketone functional groups, which facilitate intermolecular interactions .

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-bromo-1-(1H-indol-2-yl)ethanone typically involves two sequential steps:

-

Bromination of Indole Derivatives:

Indole precursors undergo bromination using agents like bromine () or -bromosuccinimide (NBS). For example, bromination of 1-(1H-indol-2-yl)ethanone in dichloromethane at 0–5°C yields the monobrominated product. -

Acylation:

The brominated intermediate is acylated using acetic anhydride or acetyl chloride in the presence of Lewis acids (e.g., ) to introduce the ethanone group.

Reaction Conditions and Yield Optimization

-

Temperature: Bromination is exothermic and requires strict temperature control (0–5°C) to prevent di-substitution.

-

Solvent Choice: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield.

-

Catalysts: or may enhance regioselectivity in bromination.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

Industrial and Research Applications

Pharmaceutical Intermediates

2-Bromo-1-(1H-indol-2-yl)ethanone serves as a precursor for:

-

Anticancer Agents: Functionalization with piperazine or morpholine groups improves target selectivity.

-

Antidepressants: Serotonin receptor modulation via indole derivatives.

Organic Synthesis

The compound’s reactivity enables its use in:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings for biaryl synthesis.

-

Heterocycle Construction: Pyrrole and pyridine derivatives via cycloaddition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume